2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of both chloro and fluoro substituents in the molecule enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common synthetic route involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone, followed by chlorination and fluorination reactions . Industrial production methods may employ continuous flow techniques and advanced catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings allows for potential oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
2,4-dichloro-1-naphthol: Known for its antimicrobial properties.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Used in pharmaceutical research for its potential therapeutic effects.
2,4-disubstituted arylthiazoles: Investigated for their trypanocidal activity.
Compared to these compounds, 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which enhance its reactivity and potential biological activity.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN3O/c21-13-6-9-15(16(22)11-13)20(27)25-19-18(12-4-7-14(23)8-5-12)24-17-3-1-2-10-26(17)19/h1-11H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWGJNGWBKSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.